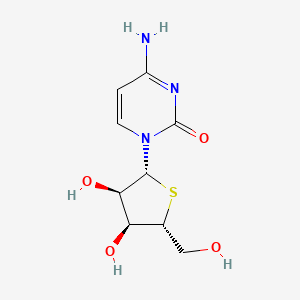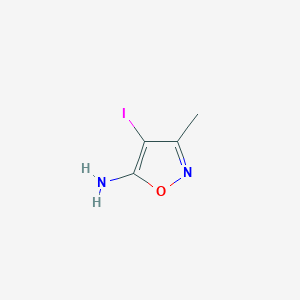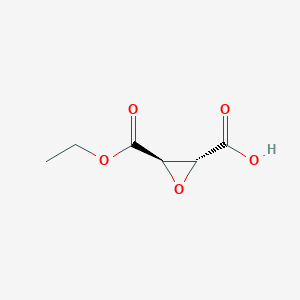
Cytidine, 4'-thio-
Vue d'ensemble
Description
Cytidine, 4’-thio- is a modified nucleoside where the oxygen atom in the furanose ring is replaced by a sulfur atom. This modification results in significant changes in the chemical and biological properties of the nucleoside.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cytidine, 4’-thio- typically involves the replacement of the oxygen atom in the ribose ring with a sulfur atom. One common method is the Pummerer reaction, which converts the 4-oxo group into a 4-thio group using reagents such as Lawesson’s reagent . The synthetic route generally includes the following steps:
- Acetylation of the hydroxyl groups of uridine.
- Transformation of the 4-oxo group into the 4-thio group using Lawesson’s reagent.
- Deacetylation with ammonia in methanol to obtain the free 4-thiouridine nucleoside .
Industrial Production Methods: Industrial production methods for Cytidine, 4’-thio- are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Cytidine, 4’-thio- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Cycloaddition: Photo-induced cycloaddition reactions can occur with other nucleobases.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide and sodium periodate are commonly used.
Substitution: Reagents like iodoacetamide and 2,4-dinitrofluorobenzene are used for nucleophilic substitution.
Cycloaddition: UV irradiation is used to induce cycloaddition reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiocytidine derivatives.
Cycloaddition: Cycloadducts with other nucleobases.
Applications De Recherche Scientifique
Cytidine, 4’-thio- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: Incorporated into RNA to study RNA turnover and dynamics.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of new therapeutic agents and diagnostic tools.
Mécanisme D'action
The mechanism of action of Cytidine, 4’-thio- involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The sulfur atom in the furanose ring alters the nucleoside’s interactions with enzymes and other biomolecules, leading to changes in gene expression and cellular metabolism . Cytidine, 4’-thio- targets enzymes involved in nucleic acid synthesis and modification, such as DNA methyltransferases .
Comparaison Avec Des Composés Similaires
Cytidine, 4’-thio- is unique due to the presence of a sulfur atom in the furanose ring. Similar compounds include:
4’-Thioadenosine: Another thionucleoside with a sulfur atom in the furanose ring.
4’-Thio-2’-deoxycytidine: A deoxy version of Cytidine, 4’-thio- with similar properties.
5-Aza-4’-thio-2’-deoxycytidine: A cytidine analog with both sulfur and nitrogen modifications.
These compounds share similar chemical properties but differ in their biological activities and applications. Cytidine, 4’-thio- is particularly noted for its potential in antiviral and anticancer research .
Propriétés
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKJJSAXUFZQTL-XVFCMESISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(butan-2-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B3306989.png)
![4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid](/img/structure/B3306997.png)




![3-[2-(Pyridin-2-yl)ethynyl]aniline](/img/structure/B3307033.png)
![N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3307036.png)


![1-NaphthalenecarboxaMide, N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-4-Methoxy-](/img/structure/B3307071.png)


